2-Methylthiazol-4-amine hydrochloride

Description

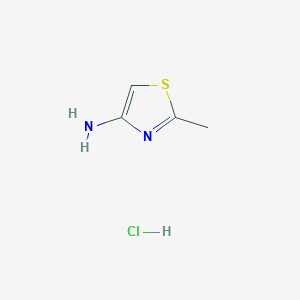

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-6-4(5)2-7-3;/h2H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXQMWRFLNRWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylthiazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methylthiazol-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the robust and widely adopted Hantzsch thiazole synthesis, detailing the underlying reaction mechanism, a field-proven experimental protocol, and the final conversion to the stable hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

2-Methylthiazol-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The thiazole ring is a privileged scaffold found in numerous approved drugs, including antivirals, anticancer agents, and anti-inflammatory compounds.[1][2] Its structural features allow for diverse functionalization, making it an attractive core for combinatorial chemistry and lead optimization campaigns.

The synthesis of this compound is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[3][4] This method involves the condensation of an α-haloketone with a thioamide, providing a direct and efficient route to the thiazole ring system.[2][5] This guide will elucidate this process, beginning with the formation of the free amine base, 2-amino-4-methylthiazole, followed by its conversion to the more stable and easily handled hydrochloride salt.

The Core Synthesis: Hantzsch Reaction Mechanism

The causality behind the Hantzsch synthesis lies in a sequence of well-understood nucleophilic reactions. The process begins with the reaction between chloroacetone (an α-haloketone) and thiourea (a thioamide).

The mechanism proceeds through several key stages:

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of chloroacetone, displacing the chloride ion. This forms an S-alkylated isothiouronium salt intermediate.

-

Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic intermediate.

-

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, leading to the formation of the stable, aromatic 2-amino-4-methylthiazole ring.

This mechanistic pathway is highly efficient and provides a direct route to the desired product with high regioselectivity.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established and validated procedure, ensuring high reliability and yield.[6]

Materials and Equipment

-

Chemicals: Thiourea, Chloroacetone (distilled), Sodium Hydroxide (solid), Diethyl ether, Water (deionized).

-

Equipment: 500-mL three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup: Equip a 500-mL flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Add 76 g (1 mole) of thiourea and 200 mL of water to the flask.

-

Reagent Addition: Begin stirring the thiourea suspension. Slowly add 92.5 g (1 mole) of chloroacetone from the dropping funnel over a period of 30 minutes. Causality Note: The reaction is exothermic; slow addition prevents the reaction from becoming too vigorous. Water acts as a diluent to help control the temperature.[6]

-

Reflux: Once the addition is complete, the mixture will be a yellow solution. Heat the solution to reflux and maintain for two hours. Causality Note: Refluxing ensures the reaction goes to completion by providing the necessary activation energy for the cyclization and dehydration steps.

-

Workup and Basification: Cool the reaction mixture in an ice bath. While stirring, carefully and slowly add 200 g of solid sodium hydroxide, ensuring the temperature is managed with cooling. An oily layer will separate. Causality Note: The product is formed as a hydrochloride salt in the acidic medium. Adding a strong base (NaOH) deprotonates the amine, liberating the free base as an oil.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the initial oily layer with the ether extracts.

-

Drying and Purification: Dry the combined organic solution over 30 g of solid sodium hydroxide. Filter the solution to remove the drying agent and any tars. Remove the ether using a rotary evaporator.

-

Final Purification: Purify the resulting dark red oil by distillation under reduced pressure. Collect the fraction boiling at 130–133°C at 18 mm Hg. The product will solidify upon cooling. The expected yield is 70–75%.[6]

Summary of Quantitative Data

| Parameter | Value | Molar Ratio | Notes |

| Thiourea | 76 g | 1.0 eq | |

| Chloroacetone | 92.5 g | 1.0 eq | Should be freshly distilled. |

| Solvent (Water) | 200 mL | - | Helps control exotherm. |

| Reflux Time | 2 hours | - | Ensures reaction completion. |

| Base (NaOH) | 200 g | - | For neutralization and isolation of free base. |

| Expected Yield | 80 - 85.5 g | - | 70-75% of theoretical.[6] |

Conversion to this compound

For long-term stability, improved handling, and ease of use in subsequent reactions, the free amine is converted to its hydrochloride salt.

Protocol

-

Dissolution: Dissolve the purified 2-amino-4-methylthiazole (e.g., 57 g, 0.5 mole) in 200 mL of anhydrous isopropanol or diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Precipitation: Cool the solution in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution. The hydrochloride salt will precipitate as a white solid. Alternatively, add a stoichiometric amount of concentrated hydrochloric acid dropwise.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure this compound.

Overall Experimental Workflow

The entire process, from starting materials to the final, purified salt, follows a logical and validated sequence of synthetic and purification steps.

Caption: Figure 2: Overall Synthesis Workflow.

Self-Validation, Safety, and Trustworthiness

Scientific Integrity is paramount in synthetic chemistry. This protocol incorporates self-validating checkpoints:

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Product Characterization: The identity and purity of the final product must be confirmed. The melting point of 2-amino-4-methylthiazole is 44-45°C.[6] The hydrochloride salt should be characterized by ¹H NMR and ¹³C NMR spectroscopy, and the data should be compared against literature values or reference standards.

Safety Precautions:

-

Chloroacetone: This reagent is a potent lachrymator and is toxic. It must be handled in a well-ventilated chemical fume hood at all times. Avoid inhalation and skin contact.

-

Sodium Hydroxide: NaOH is highly corrosive. The addition during the workup is very exothermic and can cause boiling if added too quickly. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

HCl Gas: Hydrogen chloride is a corrosive gas. The conversion to the hydrochloride salt must be performed in a fume hood.

By adhering to these safety protocols and validating the product's identity, this procedure provides a trustworthy and reproducible method for obtaining high-purity this compound.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Emergence of the 2-Aminothiazole Scaffold in Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of 2-Methylthiazol-4-amine Hydrochloride and its Derivatives

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development due to its wide spectrum of pharmacological activities.[1][2] This five-membered ring system, containing both sulfur and nitrogen, serves as a cornerstone for numerous biologically active molecules, including approved drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[3] this compound, as a member of this esteemed class, represents a valuable chemical entity for further investigation and development. While the precise mechanism of action for this specific hydrochloride salt is an area of ongoing research, this guide will synthesize the current understanding of the broader class of 2-amino-4-methylthiazole derivatives to provide a comprehensive overview of their established and potential molecular mechanisms. This document will delve into the known biological targets, signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a foundational resource for researchers and drug development professionals.

The 2-Aminothiazole Pharmacophore: A Hub of Biological Activity

The versatility of the 2-aminothiazole core allows for structural modifications at various positions, leading to a diverse range of biological effects.[4] Derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[4][5][6] This wide array of activities stems from the ability of the thiazole ring and its substituents to interact with a multitude of biological targets. The aromatic nature of the thiazole ring, arising from the delocalization of the lone pair of electrons on the sulfur atom, is crucial for its chemical properties and biological interactions.[3]

Elucidated Mechanisms of Action of 2-Aminothiazole Derivatives

Research into various derivatives of 2-amino-4-methylthiazole has unveiled several distinct mechanisms of action, which are detailed below. These findings provide a strong basis for hypothesizing the potential biological effects of this compound.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminothiazole derivatives.[6] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][6]

-

Chronic Myeloid Leukemia (CML): A study on 4-methylthiazole-2-amine derivatives revealed their cytotoxic potential against the K562 and U937 chronic myeloid leukemia cell lines.[3][7] The mechanism is believed to involve interactions with proteins associated with CML.[7] In silico molecular docking studies suggested that these derivatives could bind to CML-associated proteins, indicating a potential for targeted therapy.[7]

-

PI3K Inhibition: The 2-aminothiazole scaffold is a key component of Alpelisib, an approved oral α-specific PI3K inhibitor for treating certain types of breast cancer.[6] This highlights the potential for other 2-aminothiazole derivatives to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

The general workflow for evaluating the anticancer potential of these compounds often involves initial cytotoxicity screening followed by more detailed mechanistic studies.

Caption: Experimental workflow for anticancer evaluation of 2-aminothiazole derivatives.

Antimicrobial and Antifungal Activity

The 2-aminothiazole core is present in several antimicrobial agents.[5][8] Derivatives have shown efficacy against a variety of pathogens, including bacteria and fungi.

-

Antimycobacterial Activity: A series of 2-aminothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis.[8] The structure-activity relationship (SAR) studies indicated that modifications at the 2-amino position could significantly enhance antimycobacterial potency.[9] One potential mechanism for antimycobacterial action is the inhibition of essential enzymes in the bacterial life cycle. For instance, 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, an enzyme crucial for fatty acid synthesis in M. tuberculosis.[10]

-

General Antibacterial and Antifungal Effects: Various studies have reported the broad-spectrum antibacterial and antifungal activities of 2-aminothiazole derivatives.[5] The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of key enzymes necessary for pathogen survival.

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, 2-aminothiazole derivatives have been identified as inhibitors of several other important enzymes.

-

Monoamine Oxidase (MAO) Inhibition: Novel benzofuran–thiazolylhydrazone derivatives, which contain a thiazole core, have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B).[11] These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Molecular docking studies have suggested that these compounds can bind to the active site of MAO enzymes.[11]

Experimental Protocols for Mechanistic Elucidation

To ensure scientific integrity, the investigation into the mechanism of action of novel compounds relies on a series of well-established experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., K562, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 2-amino-4-methylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.

Protocol 2: Molecular Docking for Target Identification

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank. The structure of the 2-aminothiazole derivative (ligand) is built and optimized using molecular modeling software.

-

Binding Site Prediction: The active site of the protein is identified.

-

Docking Simulation: A docking algorithm is used to predict the binding conformation and affinity of the ligand to the protein's active site.

-

Scoring and Analysis: The docking results are scored based on binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

The signaling pathway for a potential anticancer 2-aminothiazole derivative targeting a kinase could be visualized as follows:

Caption: Hypothesized signaling pathway for a 2-aminothiazole kinase inhibitor.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected 4-methylthiazole-2-amine derivatives against chronic myeloid leukemia cell lines, as reported in the literature.[7]

| Compound ID | Cell Line | IC50 (µM) |

| 3a | K562 | >50 |

| 3b | K562 | 2.5 |

| 3c | K562 | 1.5 |

| 6g | U937 | 10 |

| 6h | U937 | 5.0 |

| 6i | U937 | 2.5 |

Conclusion and Future Directions

The 2-amino-4-methylthiazole scaffold is a highly promising pharmacophore with demonstrated efficacy in various therapeutic areas, most notably in oncology and infectious diseases. While the specific mechanism of action for this compound is yet to be fully elucidated, the extensive research on its derivatives provides a strong foundation for future investigations. The likely mechanisms involve the inhibition of key enzymes, such as kinases or bacterial synthases, or the modulation of critical signaling pathways involved in cell proliferation and survival.

Future research should focus on synthesizing novel derivatives of 2-Methylthiazol-4-amine and screening them against a wide range of biological targets. A combination of in vitro assays, cell-based studies, and in silico modeling will be crucial in pinpointing the precise molecular mechanisms and in optimizing the therapeutic potential of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methylthiazol-4-amine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine hydrochloride (C₄H₇ClN₂S), a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical utility.

Introduction

2-Methylthiazol-4-amine and its salts are important scaffolds in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount for regulatory approval and ensuring the efficacy and safety of any potential drug candidate. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass spectral data of this compound, providing a detailed interpretation of the key features that confirm its molecular structure.

It is important to note that while some of the presented data may be for the free base, 2-amino-4-methylthiazole, the expected spectral changes upon formation of the hydrochloride salt will be discussed. The protonation of the amine group in the hydrochloride salt can lead to subtle but predictable shifts in the spectroscopic signals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and electronic environment of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual peak does not overlap with the signals of interest.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.3 | Singlet | 3H | C2-CH₃ |

| 2 | ~6.5 | Singlet | 1H | C4-H |

| 3 | ~7.1 | Broad Singlet | 3H | -NH₃⁺ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is based on typical values observed for similar structures and may be derived from the free base.

Interpretation of the ¹H NMR Spectrum

-

C2-CH₃ (δ ~2.3 ppm): The singlet integrating to three protons is characteristic of the methyl group attached to the C2 position of the thiazole ring. The singlet nature of this peak indicates no adjacent protons.

-

C4-H (δ ~6.5 ppm): The singlet corresponding to one proton is assigned to the proton at the C4 position of the thiazole ring. Its downfield shift is due to the electron-withdrawing nature of the heterocyclic ring.

-

-NH₃⁺ (δ ~7.1 ppm): The broad singlet integrating to three protons is assigned to the protons of the ammonium group (-NH₃⁺). In the hydrochloride salt, the amine group is protonated. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) is often required compared to ¹H NMR, dissolved in a suitable deuterated solvent.

-

Instrument Setup: Use a high-field NMR spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed reliably.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~17 | C2-CH₃ |

| 2 | ~101 | C4 |

| 3 | ~148 | C5 |

| 4 | ~169 | C2 |

Note: The chemical shifts are approximate and based on available data for the free base, 2-amino-4-methylthiazole.[1]

Interpretation of the ¹³C NMR Spectrum

-

C2-CH₃ (δ ~17 ppm): The upfield signal is characteristic of a methyl carbon.

-

C4 (δ ~101 ppm): This signal corresponds to the C4 carbon of the thiazole ring.

-

C5 (δ ~148 ppm): This downfield signal is assigned to the C5 carbon, which is attached to the electron-withdrawing amino group.

-

C2 (δ ~169 ppm): The most downfield signal is assigned to the C2 carbon, which is part of the iminium-like structure within the thiazole ring and is bonded to both a nitrogen and a sulfur atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first collected. Then, the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (of -NH₃⁺) |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2950-2850 | Medium | C-H stretching (aliphatic CH₃) |

| ~1640 | Strong | N-H bending (of -NH₃⁺) and C=N stretching |

| ~1550 | Medium | C=C stretching (thiazole ring) |

| ~1450 | Medium | C-H bending (aliphatic CH₃) |

Note: The data is based on a representative FTIR spectrum of 2-amino-4-methylthiazole monohydrochloride.[2]

Interpretation of the IR Spectrum

-

N-H Stretching (3400-3200 cm⁻¹): The strong, broad absorption in this region is characteristic of the N-H stretching vibrations of the protonated amine group (-NH₃⁺). The broadening is due to hydrogen bonding.

-

C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions in these regions correspond to the stretching vibrations of the C-H bonds of the thiazole ring and the methyl group, respectively.

-

N-H Bending and C=N Stretching (~1640 cm⁻¹): This strong band is likely a combination of the scissoring vibration of the -NH₃⁺ group and the C=N stretching vibration of the thiazole ring.

-

C=C Stretching (~1550 cm⁻¹): This absorption is attributed to the C=C bond stretching within the thiazole ring.

-

C-H Bending (~1450 cm⁻¹): This band corresponds to the asymmetric and symmetric bending vibrations of the methyl group's C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like this compound, which will readily form a protonated molecular ion [M+H]⁺ in the positive ion mode.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data

-

Molecular Formula: C₄H₆N₂S (for the free base)

-

Molecular Weight of Free Base: 114.17 g/mol [3]

-

Expected [M+H]⁺ for Free Base: m/z 115.03

-

Molecular Formula of Hydrochloride: C₄H₇ClN₂S

-

Molecular Weight of Hydrochloride: 150.63 g/mol

-

Expected [M+H]⁺ (from the cation): m/z 115.03

Interpretation of the Mass Spectrum

In a positive ion ESI mass spectrum of this compound, the most prominent peak is expected to be the protonated molecular ion of the free base, [C₄H₆N₂S + H]⁺, at an m/z of approximately 115.03. The hydrochloride salt dissociates in solution, and the cationic species is what is typically observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion with high accuracy.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion (m/z 115.03) to gain further structural information. A plausible fragmentation pathway is illustrated below.

Caption: A simplified potential fragmentation pathway for the [M+H]⁺ ion of 2-Methylthiazol-4-amine.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum identifies the key functional groups, particularly the protonated amine. Mass spectrometry confirms the molecular weight of the cationic species. This in-depth spectroscopic analysis serves as a robust foundation for the quality control and further development of this important chemical entity in pharmaceutical and research applications.

References

solubility and stability of 2-Methylthiazol-4-amine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-Methylthiazol-4-amine Hydrochloride

Introduction

This compound is a heterocyclic amine salt belonging to the thiazole family. Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer and anti-inflammatory agents.[1] As a key building block, understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug discovery, process chemistry, and formulation science. Its solubility dictates the choice of solvent systems for synthesis and purification, while its stability profile is critical for ensuring the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs) and their formulations.

This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore methodologies for robust solubility assessment and delve into a systematic approach for evaluating the compound's intrinsic stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

Physicochemical Characterization

A foundational understanding of a compound's properties is the first step in any development workflow. This compound is the salt form of the free base 2-Methylthiazol-4-amine. The hydrochloride salt is typically chosen to enhance aqueous solubility and improve handling characteristics compared to the free base.[3]

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-thiazol-2-amine;hydrochloride | [4] |

| CAS Number | 1802489-61-7 | [5] |

| Molecular Formula | C₄H₇ClN₂S | [4] |

| Molecular Weight | 150.63 g/mol | [4] |

| Appearance | Expected to be a solid | [6] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Solubility Profile Assessment

Solubility is a critical attribute that influences bioavailability, manufacturability, and formulation design. As a hydrochloride salt, this compound is anticipated to have appreciable solubility in polar protic solvents, particularly water. However, precise quantitative data is essential for downstream applications. The following sections describe a robust protocol for determining this profile.

Causality in Solvent Selection

The choice of solvents for solubility testing should be systematic, covering a range of polarities and functionalities relevant to pharmaceutical processing.

-

Water/Buffered Solutions (pH 2, 7, 9): Essential for predicting behavior in physiological and formulation environments.

-

Alcohols (Methanol, Ethanol): Common solvents for synthesis, purification, and formulation.

-

Aprotic Solvents (Acetonitrile, Acetone): Frequently used in analytical and chromatographic processes.

-

Non-polar Solvents (Toluene, Hexane): Used to establish the compound's lipophilic character.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility

The isothermal shake-flask method is the gold-standard for solubility determination due to its simplicity and reliability.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath (e.g., 25°C ± 0.5°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.[7]

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform an accurate, gravimetric dilution with a suitable mobile phase to bring the concentration into the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressed in mg/mL or mol/L.

Senior Application Scientist's Note: It is critical to confirm that the solid material remaining after equilibration is of the same physical form (e.g., polymorph) as the starting material. This can be verified using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). A change in form during the experiment indicates a solvent-mediated transformation, and the measured solubility would correspond to the more stable form under those conditions.

Caption: A streamlined workflow for determining quantitative solubility.

Stability Profile and Degradation Pathway Analysis

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify the likely degradation products and pathways of a drug substance.[2][8] This data is fundamental for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Design: Forced Degradation Protocol

The protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal to generate sufficient levels of primary degradants without overly complex secondary reactions.[9]

| Stress Condition | Reagents & Conditions | Rationale & Causality |

| Acid Hydrolysis | 0.1 M to 1 M HCl, 60°C, up to 7 days | Simulates acidic environments; the thiazole ring or exocyclic amine may be susceptible to acid-catalyzed hydrolysis.[10][11] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temp or 60°C, up to 7 days | Simulates alkaline environments; hydrolysis is often faster under basic conditions.[10][12] |

| Neutral Hydrolysis | Purified Water, 60°C, up to 7 days | Serves as a control and assesses susceptibility to hydrolysis in the absence of acid/base catalysis. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), Room Temp, up to 7 days | Tests for susceptibility to oxidative stress. The sulfur atom in the thiazole ring is a potential site for oxidation.[9][13] |

| Photostability | ICH-compliant chamber, ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Assesses degradation upon exposure to light, which can catalyze photo-oxidative or other radical-based reactions.[2] |

| Thermal (Dry Heat) | 80°C in a calibrated oven, up to 7 days | Evaluates the solid-state thermal stability of the compound. |

Senior Application Scientist's Note: For each stress condition, a control sample (placebo/blank) and a sample of the compound in the stress medium at time zero should be prepared. This helps to distinguish drug-related degradants from artifacts generated by the stress conditions themselves.

Caption: A systematic approach for conducting forced degradation studies.

Hypothetical Degradation Pathways

Based on the structure of 2-Methylthiazol-4-amine, several degradation pathways can be postulated under stress conditions. The primary sites of instability are likely the exocyclic amino group and the thiazole ring itself.

-

Hydrolysis: Under harsh acidic or basic conditions, the C-N bond of the amine could potentially hydrolyze to form a 2-hydroxy-4-methylthiazole derivative.

-

Oxidation: The sulfur atom is susceptible to oxidation by agents like H₂O₂, potentially forming an S-oxide or S,S-dioxide.

-

Ring Cleavage: Under extreme conditions (high heat, strong acid/base), the thiazole ring itself could undergo cleavage, leading to a complex mixture of smaller, more polar degradants.

References

- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. pharmtech.com [pharmtech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 1802489-61-7 [m.chemicalbook.com]

- 6. 4-Phenylthiazol-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

A Senior Application Scientist's Guide to the Therapeutic Potential of the 2-Methylthiazol-4-amine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" represent a cornerstone of efficient therapeutic development. These are molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, often with high affinity. The 2-aminothiazole nucleus is a quintessential example of such a scaffold. Its derivatives have populated clinical trials and marketed drugs across a remarkable breadth of therapeutic areas, from oncology to infectious diseases.[1][2][3] This guide focuses on a key starting material for accessing this chemical space: 2-Methylthiazol-4-amine hydrochloride .

While this compound is primarily recognized as a versatile chemical intermediate, its core structure holds the blueprint for extensive biological activity.[4] This document is designed not as a static review but as a strategic whitepaper for the research scientist. We will deconstruct the therapeutic potential of the 2-Methylthiazol-4-amine core by examining the validated targets of its most successful derivatives. The objective is to provide a logical, evidence-based framework for initiating new drug discovery programs centered on this potent pharmacophore. We will explore the causality behind experimental design, provide actionable protocols for target validation, and illuminate the pathways to novel therapeutic innovation.

Part 1: The 2-Aminothiazole Core - A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement confers a unique set of electronic and steric properties, making it an exceptional building block in medicinal chemistry.[5] The amine group at the 2-position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including:

-

Anticancer: Inhibition of key signaling pathways in tumor growth and proliferation.[3]

-

Antimicrobial: Efficacy against a range of bacterial and fungal pathogens.[1][6]

-

Anti-inflammatory: Modulation of inflammatory cascades.[4][7]

-

Antioxidant: Scavenging of damaging free radicals.[8]

-

Antitubercular: Specific activity against Mycobacterium tuberculosis.[9]

The hydrochloride salt of 2-Methylthiazol-4-amine provides a stable, soluble, and reactive starting point for synthesizing libraries of novel compounds aimed at a multitude of therapeutic targets.

Part 2: Key Therapeutic Areas & Potential Molecular Targets

This section outlines high-potential therapeutic targets for novel molecules derived from the 2-Methylthiazol-4-amine scaffold. The selection is based on established mechanisms of action for clinically relevant 2-aminothiazole-containing drugs and investigational compounds.

Oncology: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a component of several successful anticancer agents, most notably the multi-kinase inhibitor Dasatinib.[3] This precedent strongly suggests that novel derivatives of 2-Methylthiazol-4-amine could be developed as potent inhibitors of enzymes critical to cancer cell survival and proliferation.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole core has proven to be an effective "hinge-binding" motif, a key interaction for inhibiting kinase activity.

Exemplar Target: B-Raf Kinase

-

Scientific Rationale: The B-Raf protein is a serine/threonine kinase that plays a central role in the MAPK/ERK signaling pathway, which governs cell division and differentiation. Mutations in the BRAF gene, particularly V600E, lead to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas, as well as colorectal and thyroid cancers.[6] Developing inhibitors that selectively target mutant B-Raf is a validated therapeutic strategy.

-

Mechanism of Action & Signaling Pathway: A novel derivative of 2-Methylthiazol-4-amine could be designed to bind to the ATP-binding pocket of the B-Raf kinase domain. By competing with endogenous ATP, the inhibitor would prevent the phosphorylation of MEK, the downstream substrate of B-Raf, thereby halting the pro-proliferative signal cascade.

Caption: B-Raf signaling pathway and the point of inhibition.

-

Experimental Protocol: In Vitro B-Raf V600E Kinase Inhibition Assay

-

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the purified, recombinant B-Raf V600E enzyme. The amount of phosphorylation is typically measured via luminescence, fluorescence (e.g., LanthaScreen™), or radioactivity.

-

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the test compound (synthesized from this compound) in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 384-well microplate, add the assay buffer, a known concentration of recombinant B-Raf V600E enzyme, and a biotinylated MEK1 substrate.

-

Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiation of Reaction: Add a solution of ATP at its Km concentration to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding EDTA. Add a detection solution containing a europium-labeled anti-phospho-MEK antibody and allophycocyanin (APC)-labeled streptavidin.

-

Signal Reading: After incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. The TR-FRET signal is inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Causality Insight: Using ATP at its Michaelis-Menten constant (Km) concentration makes the assay sensitive to competitive inhibitors. The TR-FRET format is highly robust, minimizes interference from compound fluorescence, and is amenable to high-throughput screening of a compound library.

-

-

Illustrative Data for 2-Aminothiazole Scaffolds

| Target Kinase | Representative Compound Class | Reported IC₅₀ Range (nM) | Reference |

| B-Raf | 2-Aminothiazole Derivatives | 10 - 500 | [3] |

| VEGFR-2 | Piperazinyl-thiazole Acetamides | 400 - 1000 | [3] |

| Abl Kinase | Dasatinib (contains 2-aminothiazole) | < 1 | [3] |

Infectious Diseases: A New Front Against Pathogens

The thiazole ring is a structural component of penicillin, a foundational antibiotic. This historical precedent underscores the potential of 2-aminothiazole derivatives as novel antimicrobial agents, particularly in an era of growing antibiotic resistance.[5]

Targeting essential metabolic pathways that are unique to bacteria (or sufficiently different from their mammalian counterparts) is a proven strategy for developing selective antibacterial agents.

Exemplar Target: β-Ketoacyl-ACP Synthase (mtFabH) in M. tuberculosis

-

Scientific Rationale: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique Type II Fatty Acid Synthase (FAS-II) system for the synthesis of mycolic acids, which are essential components of its cell wall. The enzyme mtFabH initiates this pathway, making it an attractive and validated target for anti-tubercular drugs.[9] The natural antibiotic thiolactomycin targets this enzyme, and its scaffold has been successfully modified to more synthetically accessible 2-aminothiazole-4-carboxylates that retain activity.[9]

-

Mechanism of Action: A novel derivative of 2-Methylthiazol-4-amine could act as a competitive inhibitor of mtFabH, blocking its ability to catalyze the condensation of acetyl-CoA with acyl-ACP. This would disrupt the entire FAS-II pathway, prevent the formation of mycolic acids, and compromise the integrity of the bacterial cell wall, leading to cell death.

-

Experimental Workflow: Screening for Anti-Tubercular Agents

Caption: Workflow for identifying and validating anti-tubercular agents.

-

Experimental Protocol: Spectrophotometric Assay for mtFabH Activity

-

Principle: This assay follows the mtFabH-catalyzed reaction by monitoring the decrease in absorbance of the thioester bond of the co-substrate, palmitoyl-CoA, at 232 nm.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing phosphate buffer, EDTA, and NADH. Purify recombinant mtFabH and AcpM (acyl carrier protein) from E. coli.

-

Compound Handling: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: In a UV-transparent 96-well plate, add the reaction buffer, AcpM, and the test compound.

-

Enzyme Addition: Add purified mtFabH enzyme to each well (except for no-enzyme controls) and incubate for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution of palmitoyl-CoA.

-

Data Acquisition: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 232 nm over time (e.g., every 30 seconds for 10 minutes).

-

Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value.

-

-

Trustworthiness & Self-Validation: This protocol is a direct measure of enzyme activity. Running parallel controls (no enzyme, no substrate, known inhibitor) ensures that any observed effect is due to the specific inhibition of mtFabH by the test compound. The direct spectrophotometric readout is a classic, reliable method for enzyme kinetics.

-

Part 3: Strategic Synthesis and Future Directions

The therapeutic potential of the 2-Methylthiazol-4-amine scaffold can only be realized through strategic chemical synthesis to create a diverse library of derivatives. The classic Hantzsch thiazole synthesis is a robust and versatile method for this purpose.

General Synthetic Workflow

Caption: General workflow for library synthesis from the core scaffold.

By reacting 2-Methylthiazol-4-amine with a wide array of acid chlorides, sulfonyl chlorides, isocyanates, and other electrophiles, researchers can rapidly generate a library of compounds.[2][10] Structure-activity relationship (SAR) studies from this library will then guide the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties.[11] For example, studies have shown that introducing substituted benzoyl groups at the 2-amino position can dramatically improve antitubercular activity.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a gateway to a rich and therapeutically relevant region of chemical space. The 2-aminothiazole scaffold it contains is a privileged structure, with a proven track record in targeting critical enzymes in oncology and infectious diseases. By leveraging the established knowledge of targets like B-Raf and mtFabH, and employing robust, validated screening protocols, research organizations can strategically design and synthesize novel derivatives with a high probability of therapeutic success. This guide provides the foundational logic and actionable methodologies to embark on such a discovery program, transforming a simple building block into the potential medicines of tomorrow.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for using 2-Methylthiazol-4-amine hydrochloride

An In-Depth Guide to the Laboratory Application of 2-Methylthiazol-4-amine Hydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. As a pivotal structural motif in medicinal chemistry, the 2-aminothiazole core is a well-established "privileged structure," appearing in numerous clinically approved drugs and novel therapeutic candidates.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind the protocol, ensuring scientific integrity, and providing a framework for successful experimentation.

This compound serves as a versatile chemical building block, primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[3][4] Its derivatives have shown a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6][7] This application note will focus on a foundational synthetic application—N-acylation—to illustrate its reactivity and handling.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety. This compound is a white to pale yellow crystalline solid.[4] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6142-15-0 | [8][9] |

| Molecular Formula | C₄H₇ClN₂S | [9] |

| Molecular Weight | 150.63 g/mol | [9] |

| Melting Point | 173 °C | [9][10] |

| Appearance | White to Almost White Crystalline Powder | [10][11] |

| Solubility | Soluble in water | [4] |

Critical Safety Considerations

Safe handling of all laboratory chemicals is paramount. While the hydrochloride salt has its own safety profile, related 2-aminothiazole compounds and the reagents used in their synthesis can be hazardous. Always consult the specific Safety Data Sheet (SDS) for each chemical used.[8][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13][14]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid direct contact with skin and eyes. Do not breathe dust.[12] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]

Application Protocol: Synthesis of N-(4-Methylthiazol-2-yl)acetamide

This protocol details the N-acylation of this compound using acetyl chloride. This is a representative reaction demonstrating the nucleophilic character of the exocyclic amine, a primary reaction pathway for this class of compounds. The amine first needs to be liberated from its hydrochloride salt using a base.

Reaction Principle

The core of this synthesis is the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. It serves two purposes: first, to neutralize the hydrochloride salt, liberating the free 2-amino-4-methylthiazole, and second, to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-Amino-4-methylthiazole | 1603-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. angenechemical.com [angenechemical.com]

The Versatile Scaffold: Applications of 2-Methylthiazol-4-amine Hydrochloride in Modern Medicinal Chemistry

Introduction: The Privileged Status of the 2-Aminothiazole Moiety

In the landscape of contemporary drug discovery, the 2-aminothiazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a binder to a variety of biological targets. This versatile heterocyclic motif is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its significance is underscored by its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3]

This technical guide focuses on the applications of 2-Methylthiazol-4-amine hydrochloride, a key building block that provides medicinal chemists with a strategic starting point for the synthesis of diverse compound libraries. For clarity, it is important to note that in scientific literature and commercial catalogs, this compound is most commonly referred to as 2-Amino-4-methylthiazole hydrochloride (CAS No: 6142-15-0). We will delve into its synthesis, key reactions, and its role in the development of potent kinase inhibitors, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for preparing the 2-amino-4-methylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction. This robust and efficient method allows for the facile construction of the thiazole ring.

Application Note: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In the case of 2-amino-4-methylthiazole, chloroacetone serves as the α-haloketone and thiourea provides the thioamide component. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to yield the aromatic thiazole ring. The use of the hydrochloride salt of 2-Methylthiazol-4-amine can be advantageous in subsequent steps, offering improved stability and handling properties.

Experimental Protocol 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from the well-established procedure described in Organic Syntheses.[4]

Materials:

-

Thiourea (76 g, 1 mole)

-

Chloroacetone (92.5 g, 1 mole)

-

Water (200 mL)

-

Sodium hydroxide (solid, 200 g)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Suspend thiourea in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for 2 hours.

-

Cool the reaction mixture and, with continuous stirring, cautiously add solid sodium hydroxide while maintaining cooling.

-

Separate the upper oily layer using a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the oily layer and the ethereal extracts and dry over anhydrous sodium hydroxide.

-

Filter the solution to remove any tars.

-

Remove the ether by distillation.

-

Distill the residual oil under reduced pressure to collect 2-amino-4-methylthiazole at 130-133°C/18 mm Hg. The product solidifies upon cooling.

To prepare the hydrochloride salt, the free base can be dissolved in a suitable solvent like isopropanol and treated with a solution of hydrogen chloride in the same solvent, leading to the precipitation of 2-amino-4-methylthiazole hydrochloride.

Application in Kinase Inhibitor Synthesis

One of the most prominent applications of 2-amino-4-methylthiazole hydrochloride is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminothiazole moiety serves as an excellent scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases.

Application Note: Building Kinase Inhibitors via N-Acylation and Cross-Coupling Reactions

The amino group at the 2-position of the thiazole ring provides a convenient handle for further functionalization, most commonly through N-acylation reactions. This allows for the introduction of various side chains that can be tailored to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity. Furthermore, the thiazole ring itself can be functionalized, for instance, through halogenation followed by cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce additional diversity.[6]

Experimental Protocol 2: N-Acylation of 2-Amino-4-methylthiazole

This protocol provides a general procedure for the acylation of the 2-amino group, a key step in the synthesis of many kinase inhibitors.

Materials:

-

2-Amino-4-methylthiazole (1.0 eq)

-

Acyl chloride or carboxylic acid (1.1 eq)

-

A suitable base (e.g., triethylamine, pyridine, or sodium carbonate) (1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine)

-

Coupling agent if starting from a carboxylic acid (e.g., EDC/HOBt)

Procedure (using an acyl chloride):

-

Dissolve 2-amino-4-methylthiazole in anhydrous DCM and add the base.

-

Cool the mixture to 0°C in an ice bath.

-

Add the acyl chloride dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the N-acylated 2-amino-4-methylthiazole derivative.[7]

Case Study: Synthesis of Dasatinib Analogs

Dasatinib is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8] The core structure of Dasatinib features a 2-aminothiazole moiety, making 2-amino-4-methylthiazole a relevant starting point for the synthesis of its analogs.

Workflow for the Synthesis of a Dasatinib Analog Precursor

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: 2-Methylthiazol-4-amine Hydrochloride as a Versatile Synthetic Building Block

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the thiazole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials. 2-Methylthiazol-4-amine hydrochloride emerges as a particularly valuable and versatile building block, offering a strategic entry point for the synthesis of diverse molecular architectures. Its inherent chemical functionalities—a nucleophilic amino group and a modifiable thiazole ring—provide a rich platform for constructing complex molecules, most notably in the realm of kinase inhibitors for targeted cancer therapy. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for its practical use in the research and development laboratory.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety profile of a starting material, is paramount for successful and safe experimentation.

| Property | Value |

| CAS Number | 1802489-61-7[1] |

| Molecular Formula | C₄H₇ClN₂S[1] |

| Molecular Weight | 150.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 173 °C |

| Solubility | Soluble in water |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group at the C2 position. This amine readily participates in a variety of bond-forming reactions, making it an ideal precursor for elaboration into more complex structures.

Caption: Key reaction pathways of 2-Methylthiazol-4-amine.

The primary amino group can be readily acylated to form amides, sulfonated to form sulfonamides, and can react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. Furthermore, this versatile amine can participate in cyclocondensation reactions with dicarbonyl compounds to construct fused heterocyclic systems.

Application in the Synthesis of Kinase Inhibitors: The Dasatinib Scaffold

A prominent application of the 2-aminothiazole scaffold is in the synthesis of the multi-targeted kinase inhibitor, Dasatinib, used in the treatment of chronic myeloid leukemia (CML). While the direct synthesis of Dasatinib from this compound is a multi-step process, the core principles involve the functionalization of the 2-amino group. A key transformation is the formation of an amide bond, a reaction of paramount importance in medicinal chemistry.

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general method for the acylation of 2-Methylthiazol-4-amine, which is the free base form of the hydrochloride salt. The hydrochloride salt must first be neutralized with a suitable base to liberate the nucleophilic free amine.

Objective: To synthesize N-(2-methylthiazol-4-yl)amides.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Caption: General workflow for amide coupling.

Procedure:

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM. Add a suitable base such as DIPEA or TEA (2.2 eq) and stir for 10-15 minutes at room temperature to generate the free amine in situ.

-

Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

-

Coupling: Add the solution of the activated carboxylic acid to the solution of the free amine.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-methylthiazol-4-yl)amide.

Causality and Rationale: The use of a coupling agent like EDC is crucial as it activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and minimize racemization if the carboxylic acid is chiral. The base is necessary not only to neutralize the hydrochloride salt but also to scavenge the acid produced during the reaction.

Protocol 2: Synthesis of Sulfonamides

The synthesis of sulfonamides from 2-Methylthiazol-4-amine is a robust reaction that provides access to a class of compounds with a wide range of biological activities.

Objective: To synthesize N-(2-methylthiazol-4-yl)sulfonamides.

Materials:

-

This compound

-

Sulfonyl chloride of interest

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine or TEA (3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.

Expert Insight: The choice of base is critical in this reaction. Pyridine often serves as both a base and a catalyst. An excess of the base is used to neutralize the starting material's hydrochloride salt and the HCl generated during the reaction.

Protocol 3: Cyclocondensation to Form Fused Heterocycles

The 2-aminothiazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions, often with 1,3-dicarbonyl compounds. This protocol outlines a general procedure for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.

Objective: To synthesize fused thiazolo[3,2-a]pyrimidine systems.

Materials:

-

This compound

-

A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

-

Polyphosphoric acid (PPA) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Ethanol or acetic acid

-

Ice-water

-

Sodium bicarbonate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Mixture: In a round-bottom flask, mix this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or a larger quantity of PPA) to the reaction mixture.

-

Heating: Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused heterocyclic compound.

Mechanistic Rationale: This reaction proceeds via an initial condensation between the amino group of the thiazole and one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused aromatic ring system.